Trifluoro(2-isopropylcyclohexyl)borate

Description

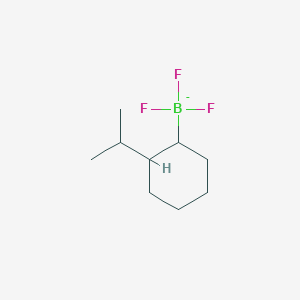

Trifluoro(2-isopropylcyclohexyl)borate is a potassium salt of a fluorinated organoborate, characterized by a 2-isopropylcyclohexyl substituent attached to a trifluoroborate anion. Its molecular formula is C₉H₁₆BF₃K, with the isopropylcyclohexyl group imparting significant steric bulk and lipophilicity. This compound is part of a broader class of trifluoroborate salts used in organic synthesis, catalysis, and materials science due to their stability and tunable reactivity .

Properties

Molecular Formula |

C9H17BF3- |

|---|---|

Molecular Weight |

193.04 g/mol |

IUPAC Name |

trifluoro-(2-propan-2-ylcyclohexyl)boranuide |

InChI |

InChI=1S/C9H17BF3/c1-7(2)8-5-3-4-6-9(8)10(11,12)13/h7-9H,3-6H2,1-2H3/q-1 |

InChI Key |

YNNWVNWLIOEZAJ-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1CCCCC1C(C)C)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Trifluoro(2-isopropylcyclohexyl)borate typically involves the reaction of an organoborane with potassium hydrogen fluoride (KHF2). The general synthetic route can be summarized as follows:

Formation of Organoborane: The initial step involves the hydroboration of an alkene to form the corresponding organoborane.

Reaction with KHF2: The organoborane is then treated with potassium hydrogen fluoride to yield the potassium trifluoroborate salt.

Industrial Production Methods

Industrial production of potassium trifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Trifluoro(2-isopropylcyclohexyl)borate undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Substitution Reactions: It can also undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Scientific Research Applications

Trifluoro(2-isopropylcyclohexyl)borate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which Trifluoro(2-isopropylcyclohexyl)borate exerts its effects is primarily through its role as a coupling partner in Suzuki–Miyaura reactions. The process involves:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.

Transmetalation: The trifluoroborate transfers its organic group to the palladium.

Reductive Elimination: The final step involves the formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Properties

The steric and electronic properties of trifluoroborates are heavily influenced by their substituents. Key comparisons include:

Key Findings :

Counterion and Solvent Interactions

The counterion and solvent environment significantly influence trifluoroborate behavior:

- Counterion Effects : Replacing K⁺ with Na⁺ in trifluoro(4-fluorophenyl)borate complexes shifts ¹⁹F NMR signals by up to 11.4 ppm due to cation-anion interactions .

- Solvent Coordination : In dimethyl sulfoxide (DMSO), Na⁺ forms complexes with solvent molecules, further modulating NMR chemical shifts (e.g., δ = -131.0 ppm for potassium trifluoro(oct-1-yn-1-yl)borate in DMSO-d₆) .

Thermal and Spectroscopic Properties

- Thermal Stability : Cyclopropyldiphenylsulfonium tetrafluoroborate (melting point: 136–138°C) suggests that cycloalkyl substituents enhance thermal stability compared to aryl analogs .

- ¹⁹F NMR Shifts : Computational models predict shifts for trifluoro(4-fluorophenyl)borate within 1.5 ppm error margins, highlighting the reliability of theoretical tools for designing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.